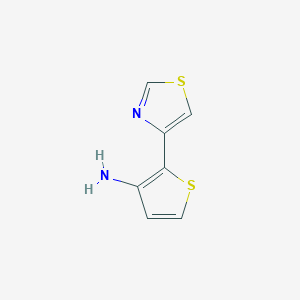

2-(Thiazol-4-yl)thiophen-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2S2 |

|---|---|

Molecular Weight |

182.3 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)thiophen-3-amine |

InChI |

InChI=1S/C7H6N2S2/c8-5-1-2-11-7(5)6-3-10-4-9-6/h1-4H,8H2 |

InChI Key |

UGYRMWNPKFZVSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N)C2=CSC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Thiazol 4 Yl Thiophen 3 Amine and Analogous Systems

Strategies for the Formation of the Thiophene (B33073) Moiety

The construction of the polysubstituted thiophene ring is a critical first step in the synthesis of 2-(thiazol-4-yl)thiophen-3-amine. Various methods have been developed for the synthesis of 2-aminothiophenes, with cyclocondensation reactions being particularly prominent.

Gewald Reaction and Related Cyclocondensation Approaches for Aminothiophenes

The Gewald reaction stands as a powerful and versatile tool for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.net This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgthieme-connect.de

The general applicability of the Gewald reaction makes it highly suitable for generating a diverse range of 2-aminothiophene precursors for more complex structures. arkat-usa.orgresearchgate.net Modifications to the classical Gewald synthesis have been developed to improve yields and broaden the substrate scope. These include the use of microwave irradiation, which can significantly reduce reaction times, and the use of solid-supported reagents. wikipedia.orgorganic-chemistry.org

A notable variation for the synthesis of 3-acetyl-2-aminothiophenes utilizes cyanoacetone and 1,4-dithianyl-2,5-diols in a modified Gewald protocol. nih.gov This approach expands the range of functional groups that can be incorporated into the thiophene ring at the 3-position.

An efficient four-component Gewald reaction has been developed for the synthesis of substituted 2-aminothiophenes bearing a coumarin-thiazole scaffold. tandfonline.com This method employs aldehydes, 2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile, malononitrile, and elemental sulfur in the presence of L-proline as a catalyst under environmentally benign conditions. tandfonline.com

| Reagents | Conditions | Product | Yield | Reference |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., triethylamine (B128534), piperidine) | Polysubstituted 2-aminothiophene | 35-80% | wikipedia.orgarkat-usa.org |

| Cyanoacetone, 1,4-Dithianyl-2,5-diols | Triethylamine, DMF, 60 °C | 3-Acetyl-2-aminothiophene | Moderate | nih.gov |

| Aldehyde, 2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile, Malononitrile, Sulfur | L-proline | 5-Amino-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3-arylthiophene-2-carbonitrile | Good | tandfonline.com |

| α-Mercaptoaldehyde/ketone, α-Activated acetonitrile | Basic catalyst (e.g., triethylamine, piperidine) | Polysubstituted 2-aminothiophene | Varies | arkat-usa.org |

Thiophene Ring Annulation and Substitution Reactions

Annulation, the construction of a new ring onto a pre-existing molecule, provides another strategic route to thiophene synthesis. wikipedia.org Various methods for thiophene ring annulation have been reported, often involving the reaction of precursors containing the necessary carbon and sulfur atoms. organic-chemistry.orgrsc.org For instance, the Paal-Knorr thiophene synthesis involves the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. derpharmachemica.compharmaguideline.comwikipedia.org

Substitution reactions on a pre-formed thiophene ring can also be employed to introduce the desired functional groups. Thiophene undergoes electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, preferentially at the 2-position. numberanalytics.com This reactivity can be harnessed to introduce substituents that can then be further elaborated to the desired amine group or thiazole (B1198619) ring. Nucleophilic substitution reactions are also possible, particularly on thiophenes bearing electron-withdrawing groups. numberanalytics.com

Recent advances in thiophene synthesis include a one-pot, two-component [3+2] cycloaddition/annulation protocol. This method allows for the rapid synthesis of highly functionalized thiophenes from β-oxodithioesters and dialkyl acetylenedicarboxylates. acs.org Additionally, innovative approaches based on the heterocyclization of functionalized alkynes have been developed for the regioselective synthesis of substituted thiophenes. nih.gov

| Method | Description | Key Features | Reference |

| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with a sulfurizing agent (e.g., P4S10). | Classical method for thiophene ring formation. | derpharmachemica.compharmaguideline.comwikipedia.org |

| Electrophilic Substitution | Introduction of functional groups onto a pre-existing thiophene ring. | Preferential substitution at the 2-position. | numberanalytics.com |

| [3+2] Cycloaddition/Annulation | Reaction of β-oxodithioesters and dialkyl acetylenedicarboxylates. | Rapid synthesis of highly functionalized thiophenes. | acs.org |

| Alkyne Heterocyclization | Cyclization of functionalized alkynes to form the thiophene ring. | Regioselective synthesis of substituted thiophenes. | nih.gov |

Approaches for the Construction of the Thiazole Moiety

The synthesis of the thiazole ring is the second key strategic element in the construction of this compound. Several classical and modern methods are available for the formation of this important heterocycle.

Hantzsch Thiazole Synthesis and Its Variants

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a reliable route to a wide variety of thiazole derivatives. chemhelpasap.commdpi.comwikipedia.org The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.orgsynarchive.com This reaction is known for its high yields and operational simplicity. chemhelpasap.com

Numerous variations of the Hantzsch synthesis have been developed to accommodate different substrates and to introduce diverse functionalities into the thiazole ring. mdpi.comresearchgate.net These variants often involve the use of different catalysts or reaction conditions to improve efficiency and expand the scope of the reaction. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields. nih.gov Environmentally benign one-pot procedures using reusable catalysts like silica-supported tungstosilisic acid have also been reported. mdpi.com

A modified Hantzsch synthesis is particularly valuable for creating thiazolium salts, which can be achieved by reacting N-monosubstituted thioamides with α-halocarbonyl compounds. tandfonline.com

| Reactants | Conditions | Product | Key Features | Reference |

| α-Haloketone, Thioamide | Typically reflux in a suitable solvent | Substituted thiazole | High yields, simple procedure | chemhelpasap.comwikipedia.orgsynarchive.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave irradiation, Methanol, 90°C | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Reduced reaction times, improved yields | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea (B124793), Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | Green method, reusable catalyst, high yields (79-90%) | mdpi.com |

| N-Monosubstituted thioamides, α-Halocarbonyl compounds | - | Thiazolium salt | Synthesis of thiazolium compounds with specific N-substituents | tandfonline.com |

Cyclization Reactions Involving Alpha-Haloketones/Aldehydes and Thioamides/Thiourea

This section expands upon the core principle of the Hantzsch synthesis, focusing on the versatility of the reaction between α-halocarbonyl compounds and various sulfur-containing nucleophiles. The reaction of α-haloketones or α-haloaldehydes with thiourea is a widely used and efficient method for the synthesis of 2-aminothiazoles. tandfonline.comijsrst.comresearchgate.net This reaction proceeds readily, often without the need for a catalyst, and produces the desired 2-aminothiazole (B372263) products in good yields. organic-chemistry.org

The scope of this reaction is broad, allowing for the synthesis of a wide range of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl compound and the thiourea derivative. ijsrst.comresearchgate.net For example, N-substituted thioureas can be used to produce N-substituted 2-aminothiazoles. tandfonline.com The reaction is also amenable to various reaction conditions, including solvent-free methods, which offer environmental benefits. organic-chemistry.org The kinetics of thiazole formation from α-halo ketones and thioamides have been studied, revealing a second-order rate constant. orientjchem.orgresearchgate.net

| α-Halocarbonyl | Sulfur Nucleophile | Product | Notes | Reference |

| α-Haloketone | Thiourea | 2-Aminothiazole | Widely used, efficient method. | tandfonline.comijsrst.comresearchgate.net |

| α-Haloaldehyde | Thiourea | 2-Aminothiazole | - | tandfonline.com |

| α-Haloketone | N-Substituted Thiourea | N-Substituted 2-aminothiazole | Allows for introduction of substituents on the amino group. | tandfonline.com |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Example of a specific Hantzsch synthesis. | chemhelpasap.com |

Heteroatom-Mediated Thiazole Ring Formation (e.g., via Sulfur)

Beyond the classical Hantzsch-type condensations, other methods for thiazole ring formation rely on the strategic introduction and reaction of heteroatoms, particularly sulfur. In the biosynthesis of thiamine, the sulfur atom of the thiazole ring is derived from cysteine. wikipedia.orgnih.gov While not a direct synthetic method for laboratory applications, this biological pathway highlights the fundamental role of sulfur-containing precursors.

In synthetic chemistry, elemental sulfur can be used in multicomponent reactions to construct the thiazole ring. For example, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides 2-amino-5-acylthiazoles. organic-chemistry.org Another approach involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to yield thiazoles through C-F bond cleavage and the formation of new C-S and C-N bonds. organic-chemistry.org

Furthermore, Brønsted acid-mediated insertion of thioureas or thioamides into sulfoxonium ylides represents a mild, metal-free method for synthesizing thiazoles. rsc.org Iridium-catalyzed sulfur ylide insertion reactions also provide a pathway to thiazole libraries. acs.org

| Method | Description | Key Features | Reference |

| Enaminone, Cyanamide, Sulfur | One-pot, three-component cascade cyclization | Provides 2-amino-5-acylthiazoles. | organic-chemistry.org |

| Enaminoester, Fluorodibromoiamide/ester, Sulfur | Three-component reaction | Involves C-F bond cleavage and formation of C-S and C-N bonds. | organic-chemistry.org |

| Sulfoxonium ylide, Thiourea/Thioamide | Brønsted acid-mediated insertion | Mild, metal-free conditions. | rsc.org |

| Sulfur Ylide Insertion | Iridium-catalyzed reaction | Provides access to thiazole libraries. | acs.org |

Convergent Synthesis of the this compound Scaffold

Convergent synthesis strategies offer a powerful approach to constructing complex molecules like this compound. This methodology involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient and allows for greater flexibility in creating structural analogs compared to linear synthetic routes.

The formation of the crucial bond connecting the thiazole and thiophene rings is a pivotal step in the synthesis of the this compound scaffold. A common and effective method for creating this bi-heterocyclic linkage is through the Hantzsch thiazole synthesis or variations thereof.

In a representative synthesis of an analogous system, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, the process begins with a thiophene-containing starting material. nih.gov Specifically, 1-(4-chlorothiophen-2-yl)ethan-1-one is first brominated to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. frontiersin.org This α-haloketone is a key intermediate that can then undergo a condensation reaction with a thioamide, such as thiourea, to form the thiazole ring directly attached to the thiophene ring. nih.govfrontiersin.org This reaction is a classic example of forming a thiazole ring from an acyclic precursor.

Another versatile approach for forging carbon-carbon bonds between heterocyclic rings involves transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are widely used to connect aryl and heteroaryl systems. organic-chemistry.org In the context of the this compound scaffold, this could involve the coupling of a pre-functionalized thiophene, such as a boronic acid or a stannane (B1208499) derivative, with a halogenated thiazole, or vice versa. These reactions offer a high degree of control and are compatible with a wide range of functional groups.

Optimization of these synthetic sequences often involves screening different solvents, bases, and catalysts, as well as adjusting reaction times and temperatures. For instance, in the synthesis of some thiazole derivatives, the use of a base like triethylamine in a suitable solvent such as 1,4-dioxane (B91453) is crucial for the acylation step. nih.gov Continuous-flow synthesis is also emerging as a powerful tool for optimizing multi-step syntheses of complex heterocycles, allowing for precise control over reaction parameters and potentially improving yields and safety. researchgate.net

The following table outlines a typical multi-step synthesis for a related 4-(thiophen-2-yl)thiazol-2-amine (B1295549) scaffold:

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Bromination | 1-(4-chlorothiophen-2-yl)ethanone, Br₂, diethyl ether, 2 hours | Formation of the α-haloketone intermediate. frontiersin.org |

| 2 | Condensation/Cyclization | 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, Thiourea, 80°C, 5 hours | Construction of the thiazole ring. nih.govfrontiersin.org |

| 3 | Functionalization | 4-(4-chlorothiophen-2-yl)thiazol-2-amine, N-bromosuccinimide (NBS), primary or secondary amines | Introduction of diversity at the amine group. frontiersin.org |

| 4 | Final Product Formation | Intermediate from step 3, K₂CO₃, dimethylformamide (DMF), 70°C | Final modification to yield the target compound. frontiersin.org |

Once a reliable synthetic route to the core this compound scaffold has been established, it can be utilized to generate a library of related compounds for various screening purposes. This is typically achieved by introducing a variety of substituents at different positions on the heterocyclic rings.

A common strategy involves the modification of a reactive functional group on the core scaffold. For example, the primary amine group of this compound can be acylated, alkylated, or used in condensation reactions to introduce a wide array of different chemical moieties. In the synthesis of derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, a library of seven new compounds was created by reacting the core structure with different amines. nih.govnih.gov

Similarly, if the thiophene or thiazole ring is functionalized with a halide, a variety of substituents can be introduced through cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship of the compound class. The development of novel heterocyclic systems like 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole highlights the importance of creating versatile building blocks that can be readily functionalized to generate diverse compound libraries for applications such as scaffold hopping in medicinal chemistry. rsc.org

An example of a compound library based on a thiazole scaffold is presented below:

| Compound | R Group |

| 5a | Substituted amine 1 |

| 5b | Substituted amine 2 |

| 5c | Substituted amine 3 |

| 5d | Substituted amine 4 |

| 5e | Substituted amine 5 |

| 5f | Substituted amine 6 |

| 5g | Substituted amine 7 |

| This table illustrates the generation of a library of compounds (5a-5g) by introducing different substituted amines onto a core thiazole scaffold. nih.gov |

Purification and Isolation Techniques in Complex Heterocycle Synthesis

The purification and isolation of the final products are critical steps in the synthesis of complex heterocycles like this compound. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability.

For solid compounds, recrystallization is a common and effective technique for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. For instance, in the synthesis of certain thiazole derivatives, the final products were recrystallized from ethanol. nih.gov

Chromatographic techniques are also indispensable for the purification of complex heterocyclic compounds. Column chromatography, using silica gel or alumina (B75360) as the stationary phase, is widely employed to separate the desired product from unreacted starting materials and byproducts. The choice of the mobile phase (eluent) is crucial and is often determined by thin-layer chromatography (TLC) analysis.

In many reported syntheses of related thiazole derivatives, the isolation of the product involves simple filtration. nih.govresearchgate.net For example, after the reaction is complete, the mixture is poured into ice-cold water, which causes the product to precipitate. nih.gov The solid can then be collected by filtration, washed with a suitable solvent to remove any remaining impurities, and dried. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Thiazol 4 Yl Thiophen 3 Amine

Reactivity of the Thiophene-3-amine Moiety

The thiophene-3-amine portion of the molecule is the primary center for nucleophilic and electrophilic reactions. The amino group significantly activates the thiophene (B33073) ring, directing its reactivity.

Nucleophilic Reactivity of the Amino Group (e.g., Acylation, Schiff Base Formation)

The lone pair of electrons on the nitrogen atom of the 3-amino group imparts significant nucleophilic character, making it a primary site for reactions with various electrophiles. This reactivity is fundamental to the derivatization of this compound.

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl halides or anhydrides. For instance, reactions with various acyl halides in a suitable solvent, often in the presence of a base to neutralize the resulting acid, are expected to yield the corresponding N-acyl derivatives. nih.gov This reaction is a common strategy to produce amide derivatives from 2-aminothiazole (B372263) scaffolds. nih.gov Similarly, the amino group can react with isothiocyanates to form thiourea (B124793) derivatives. nih.gov

Schiff Base Formation: The primary amino group can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol. nih.govresearchgate.net The formation of the azomethine group (C=N) is a hallmark of this reaction and is of significant interest in synthetic chemistry. nih.govresearchgate.net Facile and efficient synthesis of Schiff bases has been reported using both conventional heating and sonochemical methods, with the latter often providing the desired products in significantly shorter reaction times. nih.gov

Table 1: Examples of Expected Nucleophilic Reactions of the Amino Group

| Reaction Type | Example Reactant | Expected Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-(Thiazol-4-yl)thiophen-3-yl)acetamide |

| Acylation | Phenyl isothiocyanate | 1-Phenyl-3-(2-(thiazol-4-yl)thiophen-3-yl)thiourea nih.gov |

| Schiff Base Formation | Benzaldehyde | (E)-N-Benzylidene-2-(thiazol-4-yl)thiophen-3-amine nih.govnih.gov |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring, in general, exhibits greater reactivity towards electrophilic substitution than benzene (B151609). nih.gov In 2-(Thiazol-4-yl)thiophen-3-amine, the reactivity and orientation of substitution are controlled by two competing factors: the strongly activating, ortho-para directing amino group at C3, and the deactivating thiazol-4-yl group at C2.

The amino group's activating effect is dominant, directing incoming electrophiles primarily to the ortho (C2 and C4) and para (C5) positions. However, the C2 position is already substituted, and the C4 position is sterically hindered by the adjacent amino group and the thiazolyl substituent. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position. This is supported by studies on analogous systems, such as 2-(thiophen-2-yl) nih.govresearchgate.netthiazolo[4,5-f]quinoline, where electrophilic substitution reactions like nitration, bromination, and acylation occur exclusively at the 5-position of the thiophene ring. researchgate.net

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(Thiazol-4-yl)-5-nitrothiophen-3-amine researchgate.net |

| Bromination | Br₂/CH₃COOH | 5-Bromo-2-(thiazol-4-yl)thiophen-3-amine researchgate.net |

| Sulfonation | H₂SO₄/SO₃ | 4-(5-Aminothiophen-2-yl)thiazole-5-sulfonic acid researchgate.net |

Reactivity of the Thiazol-4-yl Group

The thiazole (B1198619) ring is an electron-deficient heterocycle, making it generally less reactive towards electrophiles and more susceptible to nucleophilic attack compared to the thiophene ring.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is significantly less reactive towards electrophilic substitution than thiophene or benzene. Its reactivity is often compared to that of pyridine. slideshare.net Reactions such as nitration or sulfonation require harsh conditions. slideshare.net In the context of the entire this compound molecule, the highly activated thiophene ring would be the overwhelmingly preferred site for electrophilic attack. Therefore, direct electrophilic substitution on the thiazole ring is not an expected pathway under standard conditions. If substitution were forced, the C5 position of the thiazole is the most likely site, but this remains a minor and difficult pathway.

Nucleophilic Substitution at Thiazole Ring Positions

The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is the most electrophilic carbon. youtube.com While the parent compound lacks a suitable leaving group, derivatization to introduce one (e.g., a halogen) at the C2 position would render it susceptible to substitution by various nucleophiles. For instance, unsubstituted thiazole can react with strong nucleophiles like sodamide or n-butyllithium at the C2 position. slideshare.netyoutube.com The reaction with n-butyllithium results in metalation at C2, creating a nucleophilic center that can then react with various electrophiles. slideshare.net

Ring-Opening and Cleavage Reactions under Specific Conditions (e.g., acidic hydrolysis)

The thiazole ring is a stable aromatic system and is resistant to ring-opening under many conditions. In the presence of aqueous acid, the thiazole nitrogen is expected to be protonated, forming a thiazolium cation, but this does not typically lead to ring cleavage. youtube.com

However, the ring can be cleaved under specific, often reductive, conditions. A notable example is the reductive cleavage of the thiazole ring using Raney Nickel, which results in the opening of the ring system. youtube.com This reaction demonstrates that while the ring is stable, it is not entirely inert and can be chemically disassembled under forcing reductive environments.

Inter-ring Reactivity and Tautomerism Considerations

The reactivity of this compound is a composite of the individual reactivities of the 3-aminothiophene and 4-substituted thiazole rings. The covalent linkage between these two rings allows for electronic communication, which can influence the preferred sites of reaction and the stability of intermediates.

The 3-aminothiophene moiety is generally susceptible to electrophilic attack due to the electron-donating nature of the amino group. acs.orgchembk.com This activating effect is most pronounced at the 2- and 5-positions of the thiophene ring. However, in the case of this compound, the 2-position is already substituted. Therefore, electrophilic substitution is most likely to occur at the 5-position.

Conversely, the thiazole ring is relatively electron-deficient and less prone to electrophilic substitution compared to the thiophene ring. wikipedia.org The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack, while the C2 position is prone to deprotonation by strong bases. wikipedia.org

Tautomerism:

Prototropic tautomerism is a key consideration for this compound, primarily involving the 3-amino group on the thiophene ring. nih.gov The amine-imine tautomerism, while generally less favorable for simple anilines, can be influenced by the electronic nature of the attached thiazole ring and the surrounding medium. The equilibrium between the amine and imine forms can have a significant impact on the molecule's reactivity, particularly in enzyme-catalyzed reactions or under specific pH conditions.

| Ring System | Position | Predicted Reactivity | Influencing Factors |

|---|---|---|---|

| Thiophene | C5 | Electrophilic Substitution | Electron-donating amino group |

| Thiazole | C2 | Deprotonation (with strong base) | Inductive effect of nitrogen and sulfur |

| Thiazole | C5 | Electrophilic Substitution (less favored) | Pi-electron density distribution |

Acid-Base Properties and Their Influence on Chemical Transformations

The acid-base properties of this compound are crucial in determining its behavior in different chemical environments and its potential for various transformations. The molecule possesses both a basic amino group and a weakly basic thiazole nitrogen.

The amino group on the thiophene ring is the primary basic center. The basicity of this group is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing character of the attached thiazole ring. The pKa of the conjugate acid of 3-aminothiophene is a relevant reference point. libretexts.org The thiazole nitrogen is significantly less basic, with a pKa of the conjugate acid around 2.5 for the parent thiazole. wikipedia.org

The pH of the reaction medium can profoundly affect the reactivity of this compound. libretexts.orgresearchgate.netquora.com In acidic conditions, the amino group will be protonated, forming an ammonium (B1175870) salt. This deactivates the thiophene ring towards electrophilic attack due to the strong electron-withdrawing effect of the -NH3+ group. nih.gov Conversely, under basic conditions, the amino group is deprotonated and its electron-donating character is enhanced, promoting electrophilic substitution on the thiophene ring.

The protonation state of the molecule also influences its solubility and its ability to participate in reactions where it acts as a nucleophile. For instance, acylation or alkylation of the amino group would be favored under neutral to slightly basic conditions.

| Functional Group | Predicted pKa (of conjugate acid) | Behavior in Acidic Medium (pH < pKa) | Behavior in Basic Medium (pH > pKa) |

|---|---|---|---|

| 3-Amino group | ~4-5 (estimated) | Protonated (-NH3+), deactivating for electrophilic substitution | Neutral (-NH2), activating for electrophilic substitution |

| Thiazole nitrogen | ~2.5 wikipedia.org | Protonated, further deactivating the thiazole ring | Neutral, weakly basic |

Advanced Spectroscopic and Structural Elucidation of 2 Thiazol 4 Yl Thiophen 3 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns upon ionization. For 2-(thiazol-4-yl)thiophen-3-amine (C₇H₆N₂S₂), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two sulfur atoms would also give rise to characteristic isotopic peaks (M+2 and M+4).

Common fragmentation pathways for thiazole (B1198619) derivatives often involve the cleavage of the ring, leading to the formation of characteristic ions. nih.gov For thiophene (B33073) and its derivatives, fragmentation can proceed through the loss of the sulfur atom or cleavage of the ring. The presence of the amino group can also direct fragmentation, often leading to the loss of a hydrogen radical (H•) or an amino radical (•NH₂).

Predicted Fragmentation Pathways:

A plausible fragmentation pattern for this compound would likely involve the following steps:

Initial C-C bond cleavage: The bond between the thiazole and thiophene rings could cleave, leading to ions corresponding to the individual heterocyclic rings or fragments thereof.

Ring fragmentation: Both the thiazole and thiophene rings can undergo cleavage, leading to the loss of small molecules like hydrogen cyanide (HCN), acetylene (B1199291) (C₂H₂), or thioformaldehyde (B1214467) (CH₂S).

Loss of the amino group: The fragmentation can also be initiated by the loss of the amino group or related fragments.

A detailed mass spectrometric analysis would be crucial to confirm these predicted pathways and to provide a definitive fragmentation map for the title compound. The relative abundances of the fragment ions would provide further insight into the stability of the different parts of the molecule. nih.gov

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Possible Origin |

| [C₇H₆N₂S₂]⁺• | Molecular Ion | 182 | Ionization of the parent molecule. |

| [C₇H₅N₂S₂]⁺ | [M-H]⁺ | 181 | Loss of a hydrogen radical from the amine group. |

| [C₄H₄NS]⁺ | Thiazole-containing fragment | 98 | Cleavage of the bond between the two rings. |

| [C₃H₂NS]⁺ | Thiazole ring fragment | 84 | Fragmentation of the thiazole ring. |

| [C₄H₃S]⁺ | Thiophene ring fragment | 83 | Cleavage of the bond to the thiazole and loss of the amine group. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound has not been reported in the available literature, analysis of related compounds containing both thiazole and thiophene rings can offer valuable insights into its likely solid-state architecture. researchgate.netnih.gov

For instance, the crystal structures of other thiophene- and thiazole-substituted compounds reveal important structural features that are likely to be present in this compound. researchgate.netnih.gov The dihedral angle between the thiophene and thiazole rings is a key parameter, and in related structures, these rings are often not coplanar. nih.gov The degree of twisting between the rings can be influenced by the steric hindrance of substituents and the nature of intermolecular interactions.

Table 2: Typical Bond Lengths and Angles in Thiazole and Thiophene Derivatives

| Parameter | Typical Value (Å or °) | Reference/Comment |

| C-S (in thiophene) | 1.70 - 1.74 Å | Varies with substitution. nih.gov |

| C=C (in thiophene) | 1.36 - 1.38 Å | Typical double bond character. nih.gov |

| C-N (in thiazole) | 1.37 - 1.39 Å | researchgate.net |

| C=N (in thiazole) | 1.30 - 1.32 Å | researchgate.net |

| C-S (in thiazole) | 1.71 - 1.73 Å | researchgate.net |

| Dihedral Angle (Thiophene-Thiazole) | Can vary significantly | Dependent on substituents and packing forces. nih.gov |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of electronic transitions occurring.

For this compound, the presence of two conjugated heterocyclic rings and an amino group is expected to result in characteristic absorption bands in the UV-Vis spectrum. The electronic spectrum is likely to be dominated by π → π* transitions associated with the conjugated π-system of the thiazole and thiophene rings. ekb.egresearchgate.net The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to n → π* transitions and its electron-donating effect on the aromatic system. ekb.eg

Studies on related thienylazo-thiazole dyes have shown that the electronic spectra arise from both π → π* and n → π* transitions. ekb.eg The position of the absorption bands is also sensitive to the solvent polarity, a phenomenon known as solvatochromism. ekb.egresearchgate.net In polar solvents, a bathochromic shift is often observed, indicating a more stabilized excited state. ekb.eg Theoretical studies on similar structures have used Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis spectra and assign the observed electronic transitions to specific molecular orbital contributions. researchgate.netscielo.org.za

Table 3: Expected UV-Visible Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Associated Chromophore | Comment |

| π → π | 250 - 350 | Thiazole and Thiophene rings | High intensity absorption due to extended conjugation. |

| n → π | 350 - 450 | Amino group and heteroatoms (N, S) | Lower intensity absorption, sensitive to solvent polarity. |

Theoretical and Computational Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available publications containing specific theoretical and computational chemistry studies for the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Gap, FMOs)

Molecular Electrostatic Potential (MEP) Mapping

Reactivity Descriptors

Aromaticity Analysis

Spectroscopic Property Prediction

While computational studies exist for structurally related compounds containing thiazole and thiophene rings researchgate.netnih.govnih.govmdpi.com, the strict requirement to focus solely on This compound prevents the inclusion of data from these other molecules. The specific electronic, structural, and reactive properties are unique to each chemical entity and cannot be extrapolated from similar compounds for a scientifically accurate report.

Further searches for this compound using chemical identifiers and alternative naming conventions also did not yield any relevant computational research. This suggests that the molecule may not have been the subject of theoretical investigation in published literature to date.

Theoretical and Computational Chemistry of 2 Thiazol 4 Yl Thiophen 3 Amine

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within Density Functional Theory (DFT) calculations, is a standard and effective approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules like 2-(Thiazol-4-yl)thiophen-3-amine. scielo.org.zaresearchgate.net These theoretical calculations are typically performed on the molecule's optimized geometry, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p). scielo.org.zaresearchgate.net

The calculated chemical shifts are reported relative to a reference standard, commonly Tetramethylsilane (TMS), to allow for direct comparison with experimental data. researchgate.net Studies on analogous heterocyclic systems, such as thiazole (B1198619) and thiophene (B33073) derivatives, have demonstrated a strong correlation between theoretically predicted and experimentally measured chemical shifts. researchgate.net For instance, in a study on a thiazolidinone derivative, the aromatic proton signals were computed and found to be in substantial agreement with the experimental spectrum. researchgate.net

The predicted NMR data provides valuable information for structural elucidation. The chemical shifts of the protons and carbons in the thiazole and thiophene rings, as well as the amine group, are sensitive to the electronic environment, allowing for the confirmation of the molecular structure.

Below is a hypothetical data table illustrating the kind of results obtained from such a computational study for this compound, based on findings for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311G(d,p) level.

| Atom Number | Predicted ¹H Shift (ppm) | Atom Number | Predicted ¹³C Shift (ppm) |

| H (on Thiophene C5) | 7.15 | C2 (Thiophene) | 145.2 |

| H (on Thiazole C2) | 8.80 | C3 (Thiophene) | 120.5 |

| H (on Thiazole C5) | 7.40 | C4 (Thiophene) | 150.8 |

| H (on Amine N) | 5.50 | C5 (Thiophene) | 123.1 |

| C2 (Thiazole) | 155.4 | ||

| C4 (Thiazole) | 142.6 | ||

| C5 (Thiazole) | 115.9 |

Simulated Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules, which can then be compared with experimental spectra. iosrjournals.orgtandfonline.com These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)). nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are commonly scaled by an empirical scaling factor to improve agreement with experimental data. iosrjournals.org A detailed assignment of the observed vibrational bands is made possible through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. iosrjournals.orgnih.gov

For this compound, key vibrational modes would include:

N-H stretching of the amine group.

C-H stretching of the thiazole and thiophene rings.

C=C and C=N stretching within the aromatic rings.

Ring stretching vibrations characteristic of the thiophene and thiazole heterocycles.

C-S stretching modes, which are a hallmark of both rings. Studies on 2-aminothiazole (B372263) show these vibrations appear in the 510–780 cm⁻¹ region. researchgate.net Research on 2-thiophene carboxylic acid identifies C-S stretching modes between 687 and 710 cm⁻¹. iosrjournals.org

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Illustrative data based on DFT calculations for analogous compounds.

| Vibrational Mode | Predicted Scaled FT-IR Frequency (cm⁻¹) | Predicted Scaled FT-Raman Intensity | Assignment (PED) |

| N-H Stretch | 3450 | Medium | ν(N-H) |

| C-H Stretch (Thiazole) | 3105 | Strong | ν(C-H) |

| C-H Stretch (Thiophene) | 3080 | Strong | ν(C-H) |

| C=N Stretch (Thiazole) | 1620 | Medium | ν(C=N) |

| Ring C=C Stretch | 1530 | Strong | ν(C=C) Thiophene, Thiazole |

| C-N Stretch | 1340 | Medium | ν(C-N) |

| C-S Stretch | 720 | Weak | ν(C-S) Thiophene, Thiazole |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy, and the results can be interpreted with the aid of Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za TD-DFT is a powerful method for calculating the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths (λ) of electronic transitions. kbhgroup.in These calculations are typically performed on the ground-state optimized geometry. scielo.org.za

The analysis of the results allows for the assignment of the observed absorption bands to specific electronic transitions, which are often described in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in For molecules containing conjugated π-systems like the one , the primary electronic transitions are typically π → π* transitions.

Computational studies on similar molecules containing thiophene and thiazole rings have successfully used TD-DFT (often with the B3LYP functional) to predict UV-Vis spectra. kbhgroup.inresearchgate.net The choice of solvent can influence the absorption maxima (λmax), an effect that can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net Studies on related thienylazo dyes have shown that solvents with higher polarity, like DMF, can cause a bathochromic (red) shift in λmax compared to less polar solvents. ekb.eg

Table 3: Predicted UV-Vis Spectral Data for this compound Illustrative data from TD-DFT/B3LYP calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 355 | 0.45 | HOMO → LUMO | π → π |

| 298 | 0.28 | HOMO-1 → LUMO | π → π |

| 265 | 0.15 | HOMO → LUMO+1 | π → π* |

Topological Analysis of Electron Density

The nature of chemical bonds and non-covalent interactions within this compound can be deeply characterized using methods that analyze the topology of the electron density. These wave function analyses provide a quantitative description of chemical bonding that goes beyond simple Lewis structures.

Quantum Theory of Atoms in Molecules (QTAIM) : Developed by Richard Bader, QTAIM analyzes the topology of the electron density, ρ(r). uni-muenchen.de The presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary and sufficient condition for a bonding interaction. uni-muenchen.de Properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction (shared-shell for covalent bonds vs. closed-shell for ionic or van der Waals interactions). uni-muenchen.de

Electron Localization Function (ELF) : The ELF provides a measure of electron localization in a molecule. researchgate.netuni-muenchen.de It maps regions of space where electron pairs are likely to be found, such as covalent bonds and lone pairs. ELF analysis for a molecule like this compound would visualize the covalent C-C, C-N, C-S, and C-H bonds, as well as the lone pairs on the nitrogen and sulfur atoms. researchgate.net

Localized Orbital Locator (LOL) : Similar to ELF, the LOL is another tool used to visualize areas of high electron localization. researchgate.net It can effectively distinguish between bonding and non-bonding regions in a molecule. In studies of related thiazole-thiophene systems, ELF and LOL analyses have been used to confirm the main binding areas and weak interactions within the molecule. researchgate.net

These analyses provide a rigorous framework for understanding the distribution of electrons and the character of the chemical bonds that define the structure and reactivity of this compound.

Nonlinear Optical (NLO) Properties and Computational Prediction

Molecules with extensive π-conjugation, donor-acceptor groups, and high charge-transfer characteristics can exhibit significant nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule can be predicted computationally by calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

DFT calculations are a reliable method for computing these NLO properties. nih.govnih.gov The calculations involve applying an external electric field and determining the response of the molecule's electron density. A large value for the first hyperpolarizability (β) indicates a strong second-order NLO response. nih.gov

The structure of this compound, featuring an electron-donating amine group and electron-rich heterocyclic rings, suggests potential for intramolecular charge transfer (ICT), which is a key factor for enhancing NLO activity. nih.gov Computational studies on various heterocyclic compounds, including triazole and thiadiazole derivatives, have shown that DFT methods can effectively predict NLO properties and guide the design of new NLO materials. nih.govnih.gov The computed HOMO-LUMO energy gap is also a crucial indicator; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. nih.gov

Table 4: Predicted Nonlinear Optical (NLO) Properties for this compound Illustrative data based on DFT calculations for analogous compounds.

| Property | Symbol | Predicted Value | Units |

| Dipole Moment | µ | 3.5 | Debye |

| Mean Polarizability | <α> | 35.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β_total | 58.2 x 10⁻³⁰ | esu |

Structure Property Relationships and Substituent Effects in 2 Thiazol 4 Yl Thiophen 3 Amine Derivatives Non Biological Focus

Impact of Substituents on Electronic Properties and Reactivity Profiles

The electronic landscape of the 2-(thiazol-4-yl)thiophen-3-amine core is profoundly influenced by the nature and position of substituents on either heterocyclic ring. These modifications directly impact the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictate its reactivity and photophysical properties.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), methoxy (-OCH₃), or additional amino (-NH₂) groups, when attached to the thiophene (B33073) or thiazole (B1198619) ring, increase the electron density of the π-system. This effect typically raises the energy level of the HOMO, making the molecule more susceptible to oxidation. Concurrently, the LUMO energy may also be slightly raised, but the primary effect is a reduction in the HOMO-LUMO energy gap.

Reactivity Profiles: The thiophene ring is inherently more electron-rich than thiazole and is generally the primary site for electrophilic substitution reactions. researchgate.net The activating effect of the 3-amino group further enhances this reactivity, directing electrophiles preferentially to the C2 and C5 positions of the thiophene ring. However, the presence of the thiazole substituent at the 2-position sterically hinders attack at that site, making the C5 position the most probable location for reactions like halogenation, nitration, or acylation. researchgate.net The reactivity can be modulated by other substituents; an EWG on the thiophene ring would deactivate it towards electrophilic attack, while an EDG would enhance its reactivity.

Computational studies on analogous pyrazolyl–thiazole derivatives of thiophene have utilized Density Functional Theory (DFT) to correlate electronic stability and reactivity with HOMO-LUMO gaps. nih.govresearchgate.net Derivatives with smaller energy gaps are indicative of higher electronic stability and reactivity. nih.gov

| Substituent Type (on Thiophene Ring) | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Reactivity toward Electrophiles |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Slight Increase | Decrease | Increased |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Significant Decrease | Decrease | Decreased |

| Halogen (e.g., -Cl, -Br) | Decrease | Decrease | Minor Change | Decreased (Inductive) |

This table presents generalized predictive effects based on established principles of physical organic chemistry.

Stereochemical Considerations and Conformational Dynamics

The most stable conformation often seeks to balance two opposing factors:

Planarity for π-Conjugation: A coplanar arrangement of the two rings maximizes the overlap of π-orbitals, leading to a more extensive conjugated system. This electronic stabilization is a significant driving force for planarity. Studies on similar biheterocyclic systems like thieno-thiazolostilbenes have shown that a coplanar conformation is the most stable, as it facilitates efficient conjugation of π-electrons. researchgate.net

Steric Hindrance: Bulky substituents on the rings, particularly at positions adjacent to the inter-ring bond (e.g., C5 of the thiophene or C5 of the thiazole), can cause significant steric repulsion. This repulsion can force the rings to twist out of planarity, disrupting π-conjugation to achieve a lower-energy steric arrangement.

In the parent compound, intramolecular hydrogen bonding between the 3-amino group's hydrogen and the thiazole's nitrogen atom could further stabilize a near-planar conformation. However, N-alkylation or N-acylation of the amino group would alter these potential interactions. The introduction of large substituents would likely lead to a larger equilibrium dihedral angle, impacting the molecule's electronic properties. For instance, in a crystal structure of a related 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the thiophene and pyrazole rings were found to be twisted with respect to each other, with dihedral angles ranging from 18.9° to 23.6°. semanticscholar.org

Intermolecular Interactions and Crystal Packing (if X-ray data available for derivatives)

Key Expected Interactions:

Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor. It can form strong N-H···N interactions with the nitrogen atom of the thiazole ring of a neighboring molecule, leading to the formation of chains or dimeric motifs. researchgate.net

π-π Stacking: The flat, aromatic surfaces of the thiophene and thiazole rings facilitate π-π stacking interactions. These interactions are crucial for the stabilization of crystal lattices in many aromatic compounds and play a significant role in charge transport properties. nih.govnih.gov

Chalcogen Bonding: The sulfur atoms in both the thiophene and thiazole rings can act as chalcogen bond donors, interacting with nucleophilic atoms like nitrogen or oxygen in adjacent molecules. rsc.org These σ-hole interactions, though weaker than hydrogen bonds, can be highly directional and play a structure-directing role. rsc.org

C-H···π and C-H···S/N Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the π-electron clouds of the rings (C-H···π) or with the sulfur and nitrogen heteroatoms (C-H···S/N) of neighboring molecules. rsc.org

In the crystal structure of a similar compound, 6-(4-chlorophenyl)-3-(thiophen-2-yl)- researchgate.netnycu.edu.twnih.govtriazolo[3,4-b] researchgate.netnycu.edu.twnih.gov-thiadiazole, the packing is stabilized by a variety of weak intermolecular forces, including C-H···N hydrogen bonds and C-S···π chalcogen bonds. researchgate.net The interplay of these varied interactions dictates the final crystal packing arrangement, influencing material properties such as solubility and melting point.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Amino Group (N-H) | Thiazole Nitrogen | Formation of primary structural motifs (chains, dimers) |

| π-π Stacking | Thiophene/Thiazole Ring | Thiophene/Thiazole Ring | Stabilization of layered structures |

| Chalcogen Bond | Thiophene/Thiazole Sulfur (σ-hole) | Thiazole Nitrogen, other nucleophiles | Directional control of molecular assembly |

| C-H···π Interaction | Aromatic C-H | Thiophene/Thiazole Ring (π-system) | Secondary stabilization of the lattice |

Correlation of Computational Descriptors (e.g., LogP, TPSA) with Chemical Properties and Stability

Computational descriptors provide a quantitative way to predict the physicochemical properties of molecules, offering valuable guidance for chemical synthesis and material design. For derivatives of this compound, LogP and Topological Polar Surface Area (TPSA) are particularly relevant. researchgate.net

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity (or hydrophobicity) of a molecule. A higher LogP indicates greater solubility in nonpolar solvents and lower solubility in water. The LogP of a this compound derivative is highly dependent on its substituents. Adding nonpolar alkyl or aryl groups will increase LogP, while introducing polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH) will decrease it. Lipophilicity is a key parameter influencing solubility, which is a critical factor in purification methods like recrystallization and chromatography. nih.gov

The strategic modification of substituents allows for the fine-tuning of these descriptors to achieve desired chemical properties. tandfonline.com For example, to increase a derivative's solubility in a nonpolar organic solvent for a specific reaction, one might add a lipophilic alkyl chain, thereby increasing its LogP.

| Hypothetical Derivative of this compound | Key Substituent | Expected Change in LogP | Expected Change in TPSA | Implication for Chemical Properties |

| N-acetyl derivative | -C(O)CH₃ on amine | Decrease | Increase | Increased polarity, lower solubility in nonpolar solvents |

| 5-chloro derivative | -Cl on thiophene | Increase | No significant change | Increased lipophilicity |

| N,N-diethyl derivative | -CH₂CH₃ (x2) on amine | Significant Increase | Decrease | Significantly increased lipophilicity, reduced H-bonding capacity |

| 5-nitro derivative | -NO₂ on thiophene | Minor Change | Increase | Increased polarity and potential for strong intermolecular interactions |

This table provides predictions based on the known contributions of functional groups to LogP and TPSA values.

Applications of 2 Thiazol 4 Yl Thiophen 3 Amine and Its Derivatives in Synthetic Chemistry and Materials Science

Utilization as Building Blocks in Complex Molecule Synthesis

The strategic importance of 2-(Thiazol-4-yl)thiophen-3-amine in synthetic chemistry lies in its capacity to serve as a versatile building block for the assembly of more complex molecules. The synthesis of this core structure and its derivatives can be approached through established and adaptable methodologies for constructing the individual thiophene (B33073) and thiazole (B1198619) rings, followed by their strategic coupling.

The formation of the 3-aminothiophene moiety is often achieved through the Gewald aminothiophene synthesis . nih.govwikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.org For the synthesis of 3-aminothiophene derivatives specifically, modifications to the classical Gewald reaction can be employed. nih.govnih.gov

The thiazole ring, particularly 4-substituted thiazoles, can be synthesized via the well-known Hantzsch thiazole synthesis . chemhelpasap.comsynarchive.comyoutube.comresearchgate.net This method involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction mechanism initiates with an SN2 reaction, followed by an intramolecular condensation to form the thiazole ring. chemhelpasap.com This method is highly versatile and allows for the introduction of various substituents onto the thiazole core. tandfonline.com

Once the individual heterocyclic precursors are synthesized, they can be coupled to form the this compound framework. Transition-metal catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for forging the carbon-carbon bond between the thiophene and thiazole rings. nih.govresearchgate.netuni-muenchen.de These reactions typically involve a palladium catalyst and have been successfully used to create a variety of thiophene-thiazole hybrid molecules. nih.govacs.org Recent advancements have also explored photocatalytic methods for such dearomative cycloadditions, offering alternative synthetic pathways.

The resulting this compound molecule possesses reactive sites—the amino group on the thiophene ring and potentially other functional groups on the thiazole ring—that can be further elaborated. This allows for its incorporation into a wide array of larger, more complex molecular structures with potential applications in medicinal chemistry and other fields. acs.orgnih.gov

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

The presence of both nitrogen and sulfur heteroatoms in the this compound structure makes it an excellent candidate for ligand design in transition metal catalysis and coordination chemistry. Thiazole and thiophene moieties are known to coordinate with a variety of transition metals, and their combination in a single molecule can lead to ligands with unique electronic and steric properties.

Thiazole-containing ligands are known to form stable complexes with a range of metals, including zinc, nickel, and lanthanides. tandfonline.com The nitrogen atom of the thiazole ring acts as a Lewis base, readily coordinating to metal centers. Similarly, the sulfur atom in the thiophene ring can also participate in coordination, although it is generally a softer donor. The bidentate or even polydentate nature of ligands derived from this compound can lead to the formation of stable chelate complexes with transition metals.

The electronic properties of these ligands can be fine-tuned by introducing various substituents on either the thiophene or thiazole ring. This modulation of the ligand's electronic character can, in turn, influence the catalytic activity of the resulting metal complex. For instance, the development of novel thiazole complexes has led to powerful catalysts for various organic transformations.

The coordination chemistry of such hybrid ligands is a burgeoning area of research. The ability to systematically modify the ligand framework allows for the rational design of catalysts with specific activities and selectivities for a wide range of chemical reactions.

Precursors for Polymer Chemistry (e.g., Thiazole-Containing Polymers)

The this compound scaffold is a valuable precursor for the synthesis of novel thiazole-containing polymers. These polymers are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The synthesis of polymers incorporating thiazole and thiophene units can be achieved through various polymerization techniques, including oxidative polymerization and transition metal-catalyzed cross-coupling reactions. researchgate.netnumberanalytics.com For example, copolymers of thiophene and thiazole have been synthesized via organometallic polycondensation. acs.org These polymers often exhibit a charge-transfer character, with the electron-donating thiophene units and electron-accepting thiazole units arranged along the polymer backbone. acs.org

The properties of these polymers, such as their band gap, charge carrier mobility, and solubility, can be tailored by modifying the structure of the monomeric unit. For instance, the introduction of alkyl side chains can improve the solubility of the resulting polymers, making them more processable for device fabrication. acs.org The orientation of the thiazole unit relative to the thiophene unit along the polymer backbone has also been shown to play a crucial role in the performance of the resulting materials in applications like solar cells. rsc.org

The development of new synthetic methods, such as direct (hetero)arylation polymerization (DHAP), has further expanded the scope of accessible thiazole-containing polymers, allowing for the creation of materials with tailored optoelectronic properties. researchgate.net

Development of Functional Materials with Tunable Chemical Characteristics

The unique combination of thiophene and thiazole rings in this compound and its derivatives provides a powerful platform for the development of functional materials with tunable chemical and physical properties. The interplay between the electron-rich thiophene and the electron-deficient thiazole gives rise to interesting intramolecular charge transfer characteristics, which are highly desirable for applications in optoelectronics.

Thiophene-thiazole hybrid molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.gov The electronic properties of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned by chemical modification. researchgate.net This allows for the design of materials with specific absorption and emission properties, making them suitable for a range of optoelectronic devices. acs.org

Furthermore, the ability to incorporate these hybrid units into polymeric structures opens the door to the creation of processable and flexible functional materials. Copolymers containing thiophene and thiazole units have been shown to exhibit promising performance in organic solar cells. rsc.org The tunability of the polymer backbone allows for the optimization of the material's properties to match the requirements of specific device architectures.

The research into functional materials based on thiophene-thiazole hybrids is a rapidly evolving field, with new synthetic strategies and material designs continually emerging. acs.orgrsc.org The inherent versatility of the this compound scaffold ensures its continued importance in the quest for next-generation functional materials.

Future Research Trajectories for 2 Thiazol 4 Yl Thiophen 3 Amine

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research into the synthesis of 2-(Thiazol-4-yl)thiophen-3-amine and its analogs will likely prioritize efficiency, sustainability, and molecular diversity. While classical methods for constructing thiazole (B1198619) and thiophene (B33073) rings, such as the Hantzsch thiazole synthesis, are well-established, they often involve harsh conditions or toxic reagents like haloketones bepls.com. The development of greener synthetic protocols is a critical objective.

Key areas for exploration include:

Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. Catalyst-free MCRs in green solvents like water, under microwave conditions, have proven effective for synthesizing various trisubstituted thiazoles and could be adapted for the target molecule bepls.com.

Catalyst Innovation: The use of novel catalysts can offer milder reaction conditions and improved yields. Research into recyclable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or mesoporous silica-coated magnetite nanoparticles, has shown promise for thiazole synthesis bepls.com. Similarly, metal-free catalytic systems, for instance using iodine in the presence of a base, have been developed for constructing substituted thiophenes and could be explored researchgate.net.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Alternative Energy Sources: The application of microwave irradiation and ultrasonic-mediated synthesis has been shown to accelerate reaction times and improve yields in the formation of thiazole derivatives bepls.com. These energy sources represent a sustainable alternative to conventional heating.

A comparison of potential sustainable synthetic approaches is presented below.

| Approach | Key Advantages | Potential Challenges | Relevant Precursors/Catalysts |

| Microwave-Assisted MCR | Rapid reaction times, high yields, use of green solvents (e.g., water, PEG-400) bepls.com. | Optimization of reaction conditions for the specific thiophene-thiazole linkage. | Arylglyoxals, thioamides, cyclic 1,3-dicarbonyls bepls.com. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, environmentally benign bepls.com. | Catalyst deactivation, ensuring high selectivity for the desired isomer. | Fe3O4@SiO2@KIT-6, Silica (B1680970) Supported Tungstosilisic Acid bepls.com. |

| Electrochemical Synthesis | Avoids harsh oxidants/reagents, proceeds under mild conditions beilstein-journals.org. | Substrate compatibility, control of electrode processes. | Active methylene ketones, thioureas, NH4I as a mediator beilstein-journals.org. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Methods

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing synthetic routes and predicting its chemical behavior. Future research should move beyond traditional spectroscopic analysis to employ advanced, time-resolved techniques.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to probe the excited-state dynamics of the molecule. This is particularly relevant for understanding its photochemical behavior, including potential ring-opening reactions, which have been observed in other thiazole derivatives upon UV irradiation nih.govmdpi.com. Studying these ultrafast processes can reveal transient intermediates and reaction pathways that are inaccessible through conventional methods.

In Situ Spectroscopic Methods: Employing techniques such as in situ FTIR, Raman, or NMR spectroscopy can provide real-time monitoring of synthetic reactions. This would allow for the identification of key intermediates, transition states, and byproducts, offering invaluable data for mechanistic elucidation. For instance, monitoring the cyclization step in the Hantzsch-type synthesis could clarify the role of reaction intermediates like thiazolines science.gov.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by modeling reaction pathways, calculating energy barriers for different tautomers, and predicting spectroscopic signatures of transient species nih.govmdpi.com. This synergy between theory and experiment is crucial for building a comprehensive mechanistic picture.

Rational Design of Derivatives for Specific Chemical Functions

The this compound scaffold is a versatile platform for the rational design of new molecules with tailored functions. The amino group on the thiophene ring and the C5 position of the thiazole ring are prime sites for substitution, allowing for fine-tuning of the molecule's properties researchgate.net.

Selective Reactivity: Derivatives can be designed to act as selective inhibitors for biological targets. For example, modifications of similar thiazole-containing structures have yielded potent and selective inhibitors of enzymes like COX-2 and 5-LOX, or antagonists for receptors like the adenosine A3 receptor nih.govnih.govnih.gov. Future work could involve synthesizing a library of amides, ureas, or Schiff bases from the 3-amino group and evaluating their biological activities.

Supramolecular Assembly: The introduction of functional groups capable of hydrogen bonding, π-π stacking, or metal coordination can guide the self-assembly of derivatives into well-defined supramolecular structures. This could lead to the development of novel materials such as organic semiconductors, sensors, or photoswitches, areas where thiophene and thiazole derivatives have already shown promise mdpi.com.

Pharmacophore Hybridization: The core structure can be combined with other known pharmacophores to create hybrid molecules with enhanced or dual biological activities. For instance, linking the scaffold to pyrazole or benzimidazole moieties has been a successful strategy in developing new anticancer or antimicrobial agents nih.govnih.gov.

| Derivative Class | Target Function | Design Strategy | Example Functional Groups |

| Amides/Ureas | Enzyme Inhibition, Receptor Antagonism nih.gov | Introduce substituents that mimic natural ligands or interact with specific active site residues. | Phenyl, pyridyl, furan rings; long alkyl chains. |

| Schiff Bases | Antimicrobial Agents, Metal Ion Sensing | Condensation of the amino group with various aldehydes to introduce imine functionality. | Substituted benzaldehydes, heterocyclic aldehydes. |

| Fused-Ring Systems | Enhanced Biological Activity, Novel Materials | Intramolecular cyclization reactions to create polycyclic aromatic systems. | Thiazolo[3,2-a]pyrimidines researchgate.net. |

Integration into Emerging Fields

The unique combination of electron-rich thiophene and thiazole rings suggests that this compound could find applications in emerging fields of chemistry.

Photo-chemistry: Studies on 2-aminothiazole (B372263) derivatives have revealed complex photochemical pathways upon UV irradiation, including ring cleavage at the S–C bonds, leading to the formation of novel carbodiimides and other small molecules nih.govmdpi.com. Investigating the photochemistry of this compound could uncover new light-induced reactions and photoproducts, potentially leading to applications in photopharmacology or materials science. The thiophene moiety is also known to participate in photochemical reactions, offering further avenues for exploration mdpi.com.

Electro-chemistry: The electrochemical synthesis of 2-aminothiazoles has been demonstrated as a green and efficient method, proceeding through an in situ generated α-iodoketone intermediate beilstein-journals.org. Exploring the electrochemical behavior of this compound could lead to novel synthetic transformations. Furthermore, the redox properties of this compound and its derivatives could be harnessed for applications in electro-organic synthesis, molecular electronics, or as mediators in electrochemical sensors.

Q & A

Q. What are the common synthetic routes for 2-(Thiazol-4-yl)thiophen-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling thiophene and thiazole precursors via nucleophilic substitution or cyclization reactions. For example, analogous thiazole-thiophene hybrids are synthesized using a two-step process:

Thiazole ring formation : React thiourea derivatives with α-haloketones in polar solvents (e.g., DMF) under reflux .

Thiophene functionalization : Introduce amine groups via Buchwald-Hartwig amination or nitro reduction, followed by purification using column chromatography .

Optimization strategies include adjusting reaction temperature (70–90°C), using catalysts like triethylamine, and varying solvent polarity to improve yields (typically 21–98% for similar compounds) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related N-phenylthiazol-2-amine derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) and computational modeling enhance the study of this compound’s electronic properties?

DFT methods, particularly hybrid functionals (e.g., B3LYP), are effective for predicting:

- Electron density distribution : Identify reactive sites for electrophilic/nucleophilic attacks .

- HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra to assess photostability .

- Thermochemical accuracy : Calculate atomization energies with <3 kcal/mol deviation using exact-exchange corrections . Pair with molecular dynamics simulations to study solvation effects .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-thiophene hybrids?

Discrepancies in bioactivity (e.g., antitumor IC values) may arise from:

- Structural variations : Compare analogs (e.g., 4-fluorophenyl vs. methyl substituents) to isolate substituent effects .

- Assay conditions : Standardize cell lines (e.g., MCF-7 for breast cancer) and exposure times .

- Metabolic stability : Use HPLC-DAD to quantify active metabolites and adjust for bioavailability differences .

Q. What strategies optimize the antitumor activity of this compound derivatives?

- Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO) at the thiophene 3-position to enhance apoptosis induction in lung cancer cells .

- Combination therapy : Screen synergy with cisplatin or doxorubicin using Chou-Talalay models .

- Targeted delivery : Conjugate with folate or peptide ligands to improve tumor selectivity .

Q. What are the challenges in achieving high solubility for this compound, and how can they be mitigated?

The compound’s hydrophobicity (logP ~2.5–3.0) limits aqueous solubility. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.